![molecular formula C19H21N5OS B2506573 6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097873-21-5](/img/structure/B2506573.png)
6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
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Description
6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : Research has explored the synthesis of various heterocyclic compounds derived from thieno[2,3-d]pyrimidin-4-yl and related scaffolds. For example, studies have detailed the creation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, showing significant analgesic and antiparkinsonian activities (Amr et al., 2008). This indicates the chemical versatility and potential therapeutic applications of compounds within this chemical space.
Antimicrobial and Antiviral Evaluation : The antimicrobial and antiviral activities of thienopyrimidine derivatives have been a focus, with some compounds showing promising results. For instance, thienopyrimidine derivatives have been synthesized and evaluated for antimicrobial and antiviral efficacy, highlighting their potential as therapeutic agents (El-Sherbeny et al., 1995).
Physicochemical Properties and Antimicrobial Activity : The exploration of physicochemical properties and their correlation with antimicrobial activity in spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives has provided insights into how structural features influence biological activity. Some derivatives exhibited moderate and selective activity against Gram-positive bacterial strains, suggesting structural modifications could fine-tune antimicrobial efficacy (Candia et al., 2017).
Antimicrobial and Antifungal Activities : The synthesis of novel bridgehead nitrogen heterocycles containing the thienopyrimidinone skeleton has demonstrated good in vitro antibacterial and antifungal activities. This highlights the potential of these compounds as antimicrobial agents (Gaber & Moussa, 2011).
Reactivity and Biological Evaluation : Investigations into the reactivity of thieno[2,3-d]pyrimidin-11-yl)hydrazine with various reagents have led to the preparation of novel compounds with potent antimicrobial activity. This research underscores the potential of thieno[2,3-d]pyrimidin derivatives as bases for developing new antimicrobial agents (Rashad et al., 2009).
properties
IUPAC Name |
6-cyclopropyl-2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-17-4-3-15(14-1-2-14)22-24(17)11-13-5-8-23(9-6-13)19-18-16(7-10-26-18)20-12-21-19/h3-4,7,10,12-14H,1-2,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBHSZRWFBIFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=NC5=C4SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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